molecular formula C8H8BrClF3N B15304068 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride

2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B15304068
M. Wt: 290.51 g/mol
InChI Key: ZDYOVKZBDLJJPN-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8BrClF3N. This compound is a derivative of aniline, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring. It is commonly used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with 3-Aminobenzotrifluoride as the precursor. The synthetic route includes the following steps:

    Methylation: The addition of a methyl group to the benzene ring.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and methylation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biochemical assays and probes.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as an inhibitor of specific enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methyl groups can participate in specific binding interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Amino-4-bromobenzotrifluoride
  • 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline

Uniqueness

2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both methyl and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8BrClF3N

Molecular Weight

290.51 g/mol

IUPAC Name

2-bromo-3-methyl-5-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7BrF3N.ClH/c1-4-2-5(8(10,11)12)3-6(13)7(4)9;/h2-3H,13H2,1H3;1H

InChI Key

ZDYOVKZBDLJJPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)N)C(F)(F)F.Cl

Origin of Product

United States

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